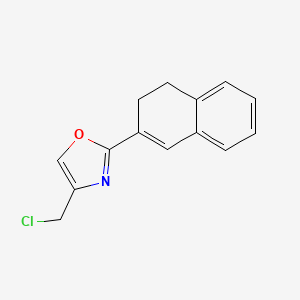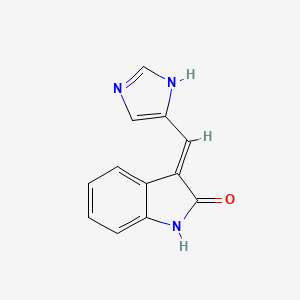
(Z,E)-3-(Imidazol-4-ylmethylene)indolin-2-one
Descripción general
Descripción
(Z,E)-3-(Imidazol-4-ylmethylene)indolin-2-one, also known as IMID, is a novel synthetic compound with a wide range of potential applications in the fields of science, medicine, and industry. IMID is a heterocyclic compound, containing both nitrogen and oxygen atoms in its molecular structure, which makes it an ideal candidate for use in the synthesis of various molecules and compounds. In recent years, IMID has been extensively studied for its unique properties and potential applications, and
Aplicaciones Científicas De Investigación
Cancer Therapy
Angiogenesis inhibitors like K00007 are pivotal in cancer treatment. By blocking the formation of new blood vessels, these inhibitors can starve tumors of the nutrients and oxygen they need to grow. This approach is particularly effective in treating solid tumors, such as those found in breast, lung, and colorectal cancers . The inhibition of angiogenesis can also prevent metastasis, the spread of cancer to other parts of the body .
Ophthalmology
In ophthalmology, angiogenesis inhibitors are used to treat diseases characterized by abnormal blood vessel growth in the eye. Conditions such as age-related macular degeneration (AMD) and diabetic retinopathy benefit from these inhibitors. By preventing the growth of new, leaky blood vessels, K00007 can help preserve vision and prevent further damage .
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is an autoimmune disease that causes chronic inflammation of the joints. Angiogenesis plays a role in the progression of RA by contributing to the formation of pannus, an abnormal layer of fibrovascular tissue. Inhibitors like K00007 can reduce the formation of this tissue, thereby alleviating symptoms and slowing disease progression .
Psoriasis
Psoriasis is a chronic skin condition characterized by rapid skin cell turnover and inflammation. Angiogenesis contributes to the thickening and scaling of the skin seen in psoriasis. By inhibiting angiogenesis, K00007 can help reduce the severity of psoriasis symptoms and improve skin appearance .
Atherosclerosis
Atherosclerosis involves the buildup of plaques within the arterial walls, leading to cardiovascular diseases. Angiogenesis contributes to plaque formation and instability. Angiogenesis inhibitors like K00007 can help stabilize plaques and prevent their growth, reducing the risk of heart attacks and strokes.
These applications highlight the versatility and potential of K00007 in various fields of medical research and treatment. If you have any specific questions or need further details on any of these applications, feel free to ask!
SpringerLink Frontiers in Pharmacology SpringerOpen SpringerLink : Frontiers in Pharmacology : SpringerOpen
Propiedades
IUPAC Name |
(3E)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGZPWAAPPXRB-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CN=CN3)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Angiogenesis | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is angiogenesis and why is its inhibition a promising target for cancer therapy?
A1: Angiogenesis is the process of new blood vessel formation. Tumors require a steady supply of nutrients and oxygen to grow and spread, which they obtain through angiogenesis. By inhibiting this process, we can potentially starve tumors and limit their growth. [] This is a major focus in cancer research, with many studies investigating the mechanisms of angiogenesis and the development of effective inhibitors. []
Q2: How does the compound AGM-1470 affect endothelial cells and why is this relevant to angiogenesis?
A2: AGM-1470 is a potent angiogenesis inhibitor. Research has shown that it specifically inhibits the proliferation of both bovine aortic endothelial cells and human umbilical vein endothelial cells by preventing their entry into the G1 phase of the cell cycle. [] Endothelial cells are crucial for the formation of new blood vessels, and inhibiting their proliferation can effectively disrupt angiogenesis.
Q3: Does the transformation status of endothelial cells influence the effectiveness of angiogenesis inhibitors like AGM-1470?
A3: Interestingly, AGM-1470 appears to be less effective in inhibiting the proliferation of transformed endothelial cells. Studies have demonstrated this using hybrid cell lines and oncogene-transformed endothelioma cell lines. [] This suggests that transformed cells may have developed mechanisms to bypass or alter the cell cycle control pathways targeted by AGM-1470, highlighting a challenge in developing broadly effective angiogenesis inhibitors.
Q4: What is the significance of studying the crystal structure of proteins like MKK7 (MAP2K7) in the context of angiogenesis inhibition?
A5: Understanding the crystal structure of proteins involved in angiogenesis signaling pathways, such as MKK7, can provide valuable insights for drug design. By elucidating how inhibitors like K00007 bind to their target proteins, researchers can potentially optimize the design of more potent and selective angiogenesis inhibitors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



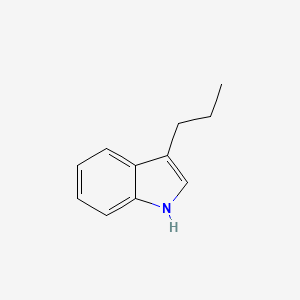
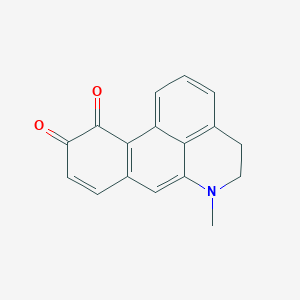

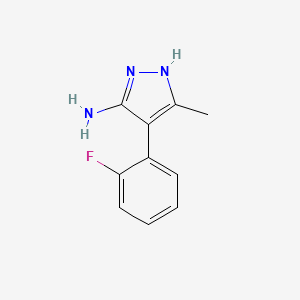

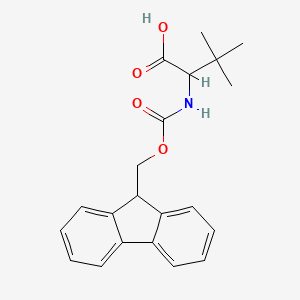
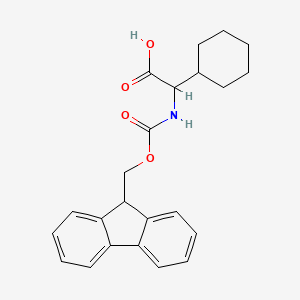
![6,6-Dimethyl-3-(methylsulfinyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B3248413.png)
![N-[2-(4-bromophenyl)ethyl]formamide](/img/structure/B3248414.png)
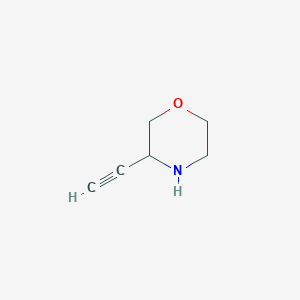
![N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3248432.png)
![Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate](/img/structure/B3248444.png)

